(2S, 4S)-Fmoc-4-(n'-pbf-胍基)-吡咯啉-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

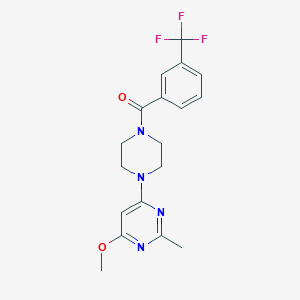

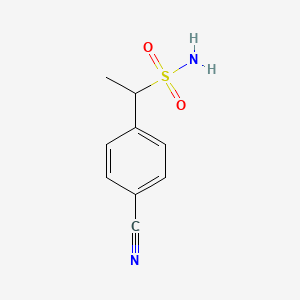

The compound "(2S, 4S)-Fmoc-4-(n'-pbf-guanidino)-pyrrolidine-2-carboxylic acid" is a significant synthetic intermediate used in peptide synthesis and medicinal chemistry for the construction of complex molecules. Its structure incorporates both the Fmoc-protecting group, facilitating solid-phase peptide synthesis (SPPS), and a guanidino functionality, which is essential for mimicking the side chain of arginine or enhancing molecular interactions.

Synthesis Analysis

The synthesis of related compounds often involves stepwise reactions that include protection strategies, activation, and coupling of amino acids or peptide fragments. For example, the synthesis of amino acid and peptide analogues featuring pyrrolidine structures and Fmoc protective strategies demonstrates the utility of these compounds in peptidomimetics and SPPS (Bissyris et al., 2005).

Molecular Structure Analysis

The molecular structure of "(2S, 4S)-Fmoc-4-(n'-pbf-guanidino)-pyrrolidine-2-carboxylic acid" is characterized by its chirality and the presence of the Fmoc group, which is crucial for its role in peptide synthesis. The structure facilitates the specific incorporation of the compound into peptides, affecting both the physical and chemical properties of the resulting molecules.

Chemical Reactions and Properties

The compound is involved in various chemical reactions, particularly in peptide bond formation, where its Fmoc group is removed under basic conditions to allow coupling reactions. Its guanidino group can participate in hydrogen bonding and ionic interactions, which are vital for the biological activity of peptides (Wojciechowski & Hudson, 2008).

科学研究应用

Peptidomimetics和肽类类似物的构建模块

该化合物被用作合成peptidomimetics和肽类类似物的前体。例如,研究表明合成了各种ATPC-氨基酸和ATPC-肽,其中ATPC(2-氨基-4-吡咯啉并[2,3-d]嘧啶-6-羧酸)作为N-末端基团在Fmoc方法下进行肽合成,而无需保护ATPC氨基团。这种方法强调了这类化合物在通过新颖的合成途径增强肽结构的多样性和功能性方面的作用(Bissyris et al., 2005)。

固相肽合成(SPPS)

该化合物在固相肽合成(SPPS)方法中起着重要作用,促进了生物活性肽和小蛋白质的合成。通过引入各种固相支持、连接和侧链保护基,以及更好地理解溶剂化条件,Fmoc固相肽合成技术得到了显著发展。这些进展使得令人印象深刻的合成成为可能,展示了该化合物在肽合成的正交方案中的关键作用(Fields & Noble, 2009)。

功能材料的合成

此外,用Fmoc基团修饰的氨基酸和短肽显示出显著的自组装特性,展示了在制备功能材料方面的潜力。Fmoc基团的固有疏水性和芳香性促进了构建块的结合,为创造具有细胞培养、光学、药物传递、催化、治疗和抗生素性能的生物启发材料开辟了途径(Tao et al., 2016)。

抗菌剂

此外,基于Fmoc氨基酸/肽的阳离子两性分子已被研究用于其水凝胶化和抗菌性能。通过在Fmoc氨基酸/肽的C-末端引入吡啶基团设计的这些阳离子两性分子,由于其穿透细胞膜的性质,展示了对革兰氏阳性和革兰氏阴性细菌的高效抗菌活性。这项研究突显了Fmoc保护氨基酸在开发新类抗菌剂方面的潜力(Debnath et al., 2010)。

属性

IUPAC Name |

(2S,4S)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O7S/c1-18-19(2)30(20(3)26-15-34(4,5)45-29(18)26)46(42,43)37-32(35)36-21-14-28(31(39)40)38(16-21)33(41)44-17-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27/h6-13,21,27-28H,14-17H2,1-5H3,(H,39,40)(H3,35,36,37)/t21-,28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLBFKRSGGXJJF-KMRXNPHXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC3CC(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=N[C@H]3C[C@H](N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S, 4S)-Fmoc-4-(n'-pbf-guanidino)-pyrrolidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)

![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)

![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2498824.png)

![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)

![3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2498827.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2498828.png)

![2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2498829.png)